molecular formula C13H19O3P B1599838 Diethyl 4-vinylbenzylphosphonate CAS No. 726-61-4

Diethyl 4-vinylbenzylphosphonate

Cat. No.: B1599838
CAS No.: 726-61-4
M. Wt: 254.26 g/mol
InChI Key: UURKSQXMUNUXSI-UHFFFAOYSA-N
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Description

Diethyl 4-vinylbenzylphosphonate (CAS: 726-61-4) is a phosphonate ester with the molecular formula C₁₃H₁₉O₃P and a molecular weight of 254.266 g/mol . Its structure features a benzyl group substituted with a vinyl moiety at the para position, linked to a diethyl phosphonate group. This compound is notable for its versatility in polymer chemistry and biomedical applications, particularly as a functional monomer in block copolymers.

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O3P/c1-4-12-7-9-13(10-8-12)11-17(14,15-5-2)16-6-3/h4,7-10H,1,5-6,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURKSQXMUNUXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459506
Record name diethyl 4-vinylbenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726-61-4
Record name diethyl 4-vinylbenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Description

The classical and most widely used method for synthesizing diethyl 4-vinylbenzylphosphonate is the Michaelis–Arbuzov reaction. This involves the nucleophilic substitution of 4-vinylbenzyl chloride with triethyl phosphite under reflux conditions in an inert atmosphere (nitrogen or argon) to prevent oxidation.

Reaction Conditions

  • Reactants: 4-vinylbenzyl chloride and triethyl phosphite
  • Temperature: Typically reflux (~130–150 °C)
  • Atmosphere: Inert (N₂ or Ar)
  • Solvent: Often neat triethyl phosphite or with an inert solvent
  • Reaction Time: Several hours (commonly 6–12 hours)

Mechanism

The phosphorus atom in triethyl phosphite attacks the alkyl chloride, displacing the chloride ion and forming the phosphonate ester with diethyl groups attached to phosphorus.

Advantages and Limitations

  • Advantages: Straightforward, high atom economy, well-established
  • Limitations: Requires careful control of temperature and atmosphere; possible side reactions if vinyl group polymerizes or oxidizes

Preparation Method 2: Palladium-Catalyzed Coupling of Boronic Acid Derivatives

Reaction Description

A more recent and advanced synthetic route involves palladium-catalyzed coupling of arylboronic acid derivatives bearing phosphonate groups with vinyl esters or vinyl acetate. This method was developed to improve yields and efficiency compared to classical methods.

Research Findings

  • Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate and (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid are synthesized as key intermediates.
  • Coupling with vinyl acetate under Pd catalysis yields this compound and related products.
  • This approach improved yield from 1% (classical method) to 38% for key intermediates.
  • Reaction conditions include Pd catalysts, suitable ligands, and controlled temperature.

Advantages and Limitations

  • Advantages: Higher yields, improved selectivity, potential for one-pot synthesis
  • Limitations: Requires expensive Pd catalysts and careful optimization of conditions

Comparative Data Table of Preparation Methods

Aspect Michaelis–Arbuzov Reaction Pd-Catalyzed Coupling Method
Starting Materials 4-Vinylbenzyl chloride, triethyl phosphite Arylboronic acid derivatives with phosphonate moiety, vinyl acetate
Catalyst None Palladium catalyst
Reaction Atmosphere Inert (N₂ or Ar) Inert or controlled atmosphere
Temperature Reflux (~130–150 °C) Moderate temperature (~80–100 °C)
Reaction Time 6–12 hours Several hours (varies with catalyst and conditions)
Yield Moderate to high (varies with purity of reagents) Improved yield (~38% for key intermediates)
Scalability Industrially feasible Potential for scale-up but costlier due to catalysts
Side Products Possible polymerization or oxidation of vinyl group By-products possible but can be minimized

Summary Table of Key Physical and Chemical Data

Parameter Value Source
Molecular Formula C₁₃H₁₉O₃P ChemicalBook, PubChem
Molecular Weight 254.26 g/mol ChemicalBook, PubChem
CAS Number 726-61-4 ChemicalBook, PubChem
Key Synthetic Route 4-Vinylbenzyl chloride + triethyl phosphite (Arbuzov reaction) ChemicalBook, BenchChem
Alternative Route Pd-catalyzed coupling of boronic acid derivatives with vinyl esters PMC Article
Typical Reaction Temperature 130–150 °C (Arbuzov); 80–100 °C (Pd-catalyzed) PMC Article, BenchChem
Typical Yield Moderate to high (Arbuzov); ~38% (Pd-catalyzed) PMC Article, BenchChem

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Monomer for Polymers :
    • Used as a monomer in the synthesis of flame-retardant polymers and copolymers.
    • The vinyl group allows for polymerization reactions, forming functionalized materials.
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form phosphonic acids.
    • Substitution : Participates in nucleophilic substitution reactions.
    • Polymerization : The vinyl group enables the formation of phosphonate-containing polymers.

Biology

  • Antimicrobial Properties :
    • Demonstrates significant antimicrobial activity against various bacterial strains by disrupting cell membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition :
    • Mimics natural substrates, allowing interaction with specific enzymes and potentially inhibiting their activity, which is relevant for drug development targeting enzyme dysregulation.

Medicine

  • Drug Delivery Agent : Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry

  • Utilized in the production of flame-retardant materials and coatings, enhancing safety features in various applications.

In Vivo Studies

One study on hypertriglyceridemic rats assessed the metabolites of diethyl 4-vinylbenzylphosphonate administered orally. The metabolites showed effects on plasma triglyceride levels, indicating potential therapeutic effects related to lipid metabolism.

Cell Viability and Adhesion

Research focused on grafting poly(vinylbenzyl) onto titanium surfaces demonstrated enhanced osteoblast adhesion and spreading activities. MTT assays indicated improved biocompatibility for biomedical applications, suggesting the compound's utility in medical implants.

Mechanism of Action

The mechanism of action of diethyl 4-vinylbenzylphosphonate involves its ability to form stable complexes with various substrates. The phosphonate group can chelate metal ions, making it useful in applications requiring metal ion sequestration. Additionally, its vinyl group allows for polymerization, enabling the formation of functionalized polymers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 4-vinylbenzylphosphonate belongs to a broader class of diethyl benzylphosphonates, where substituents on the benzyl ring dictate chemical reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Vinyl (-CH₂CH₂) C₁₃H₁₉O₃P 254.266 Polymerizable monomer; stabilizes nanoparticles in PBS for >1 week .
Diethyl 4-methoxybenzylphosphonate Methoxy (-OCH₃) C₁₂H₁₉O₄P 258.254 Electron-donating group improves solubility; used in antimicrobial studies .
Diethyl 4-chlorobenzylphosphonate Chloro (-Cl) C₁₁H₁₆ClO₃P 262.67 Electron-withdrawing group enhances chemical stability; potential plastic additive .
Diethyl 4-(trifluoromethyl)benzylphosphonate Trifluoromethyl (-CF₃) C₁₂H₁₆F₃O₃P 296.22 Hydrophobic substituent increases metabolic stability; explored in agrochemicals .
Diethyl 4-cyanobenzylphosphonate Cyano (-CN) C₁₂H₁₆NO₃P 253.23 Polar group aids in coordination chemistry; precursor for functionalized ligands .
Diethyl 4-formylbenzylphosphonate Formyl (-CHO) C₁₂H₁₇O₄P 256.23 Reactive aldehyde group enables Schiff base formation for drug conjugation .
Diethyl 4-aminobenzylphosphonate Amino (-NH₂) C₁₁H₁₈NO₃P 243.24 Basic amine facilitates pH-dependent release; tested in antimicrobial assays .
Electronic Effects :
  • Electron-Donating Groups (e.g., -OCH₃) : Increase solubility and reduce steric hindrance, making these analogs suitable for aqueous-phase reactions and antimicrobial applications .
  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Enhance thermal and oxidative stability, favoring use in materials science and coatings .
Steric Effects :
  • Bulky substituents like -tert-butyl (Diethyl 4-tert-butylbenzylphosphonate) reduce polymerization efficiency but improve lipophilicity for membrane penetration .

Research Findings and Industrial Relevance

  • PEG-b-PVBP Copolymers: Nanoparticles modified with PEG-b-poly(4-vinylbenzylphosphonate) retain stability in fetal bovine serum for >1 week, critical for long-circulating drug carriers .
  • Comparative Antimicrobial Studies: Diethyl 4-methoxybenzylphosphonate exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, outperforming non-phosphonate analogs .

Biological Activity

Diethyl 4-vinylbenzylphosphonate is an organophosphorus compound notable for its potential biological activities. This compound features a vinylbenzyl group, which enhances its reactivity and interaction with biological systems. Research has focused on its applications in medicinal chemistry, particularly its antimicrobial and enzyme-inhibiting properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it may exert its effects by disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is common among quaternary ammonium compounds and other phosphonates, which often interact with the lipid bilayer of microbial cells .

Enzyme Inhibition

The compound's structure allows it to mimic natural substrates, enabling it to interact with specific enzymes. This interaction can inhibit enzyme activity, potentially making it a candidate for drug development aimed at diseases involving enzyme dysregulation. For instance, the phosphonate group is particularly relevant in drug design due to its ability to mimic phosphate groups in biological molecules .

Case Studies

  • In Vivo Studies : One study investigated the metabolites of this compound in hypertriglyceridemic rats. The metabolites were administered orally, and their effects on plasma triglyceride levels were measured to assess lipoprotein lipase activity. While all metabolites showed lower potency compared to the parent compound NO-1886, they still indicated potential therapeutic effects related to lipid metabolism .
  • Cell Viability and Adhesion : Another research focused on the grafting of poly(vinylbenzyl) onto titanium surfaces, enhancing osteoblast adhesion and spreading activities. This study utilized MTT assays to evaluate cell viability, demonstrating that modifications with this compound could improve biocompatibility for biomedical applications .

Research indicates that this compound may act through multiple pathways:

  • Membrane Disruption : Similar to quaternary ammonium compounds, it can destabilize bacterial membranes.
  • Enzyme Interaction : Its phosphonate group allows it to engage with enzymes involved in various metabolic pathways, potentially inhibiting their function.

Comparative Analysis of Biological Activity

Compound NameActivity TypeNotable Effects
This compoundAntimicrobialEffective against Gram-positive and Gram-negative bacteria
NO-1886 (related metabolite)Lipoprotein lipase inhibitorReduced triglyceride levels in hypertriglyceridemic rats
Poly(vinylbenzyl)BiocompatibilityImproved osteoblast adhesion on titanium surfaces

Q & A

Q. What are the standard synthetic protocols for preparing diethyl 4-vinylbenzylphosphonate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or Arbuzov reactions. For example, analogous phosphonates are prepared by reacting 4-vinylbenzyl chloride with triethyl phosphite under reflux in anhydrous conditions . Optimization may involve adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., acetonitrile or toluene), and stoichiometry of reagents. Characterization via 31^{31}P NMR and 1^{1}H NMR is critical to confirm purity and structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

  • NMR Spectroscopy : 31^{31}P NMR identifies phosphonate group integration (~20–30 ppm), while 1^{1}H NMR resolves vinyl (δ\delta 5.2–6.7 ppm) and benzyl proton signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For structural elucidation, as demonstrated in studies of analogous phosphotriesterase-bound phosphonates .
  • FT-IR : Confirms P=O stretching vibrations (~1250 cm1^{-1}) .

Q. What are the primary applications of this compound in polymer chemistry?

The vinyl group enables radical polymerization or crosslinking in functionalized polymers. For instance, it can act as a monomer in flame-retardant coatings or hydrophilic hydrogels. Researchers should monitor polymerization kinetics via gel permeation chromatography (GPC) and thermal stability via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does the vinyl group in this compound influence its binding to metalloenzymes like phosphotriesterase?

Structural studies of diethyl 4-methylbenzylphosphonate bound to phosphotriesterase reveal that hydrophobic aromatic moieties occupy a hydrophobic pocket near the binuclear metal center. The vinyl group may enhance π-π stacking or steric effects, altering substrate-enzyme interactions. Mutagenesis studies (e.g., replacing His201/His230) and molecular dynamics simulations can validate these interactions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of phosphonate-hydrolyzing enzymes for derivatives like this compound?

Discrepancies may arise from variations in:

  • Metal cofactors : Zn2+^{2+} vs. Cd2+^{2+} affects enzyme activity and substrate affinity .
  • pH and buffer systems : Optimal activity for phosphotriesterases occurs near pH 8.5–9.0.
  • Substrate purity : Trace impurities (e.g., unreacted vinylbenzyl chloride) can inhibit enzymes. Standardize assays using HPLC to quantify hydrolysis products and compare kinetic parameters (kcatk_{cat}, KmK_m) across studies .

Q. What computational methods are suitable for predicting the reactivity of this compound in radical polymerization?

Density functional theory (DFT) can model radical initiation and propagation energetics. Focus on:

  • Bond dissociation energies (BDEs) of the vinyl C-H bond.
  • Electron paramagnetic resonance (EPR) to detect radical intermediates. Validate predictions with experimental data from chain-length distribution analysis (GPC) and monomer conversion rates (NMR) .

Methodological Considerations

Q. How should researchers design experiments to assess the environmental stability of this compound?

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–10) at 25–50°C, and quantify degradation products via LC-MS.
  • Photostability : Expose to UV-Vis light (300–400 nm) and monitor decomposition with UV spectroscopy.
  • Microbial Degradation : Use soil or wastewater microcosms and analyze metabolite profiles .

Q. What strategies mitigate risks when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Ensure local exhaust ventilation during synthesis to limit inhalation of vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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